molecular formula C12H12ClF2NO B13328619 6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane

6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B13328619
M. Wt: 259.68 g/mol
InChI Key: ZUVCACAVSADXCC-UHFFFAOYSA-N
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Description

6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound contains a spiro linkage between an oxazolidine ring and a cyclohexane ring, with a 4-chloro-2,6-difluorophenyl substituent. The presence of both chlorine and fluorine atoms in the phenyl ring imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.

    Spirocyclization: The spiro linkage is formed by reacting the oxazolidine intermediate with a cyclohexanone derivative in the presence of a suitable catalyst.

    Introduction of the Phenyl Substituent: The 4-chloro-2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a halogenated phenyl derivative and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A spirocyclic compound with a different substitution pattern.

    2,5-Diphenyl-1,3-oxazoline: A compound with a similar oxazolidine ring but different substituents.

Uniqueness

6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[25]octane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H12ClF2NO

Molecular Weight

259.68 g/mol

IUPAC Name

6-(4-chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane

InChI

InChI=1S/C12H12ClF2NO/c13-8-5-9(14)11(10(15)6-8)16-3-1-12(2-4-16)7-17-12/h5-6H,1-4,7H2

InChI Key

ZUVCACAVSADXCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CO2)C3=C(C=C(C=C3F)Cl)F

Origin of Product

United States

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